molecular formula C16H13FN2O2S B5718701 N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N'-(3-HYDROXYPHENYL)THIOUREA

N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N'-(3-HYDROXYPHENYL)THIOUREA

Cat. No.: B5718701
M. Wt: 316.4 g/mol
InChI Key: KOSUYDGLVWZXTE-RMKNXTFCSA-N
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Description

N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(3-HYDROXYPHENYL)THIOUREA is an organic compound that belongs to the class of thioureas It is characterized by the presence of a fluorophenyl group, an acryloyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(3-HYDROXYPHENYL)THIOUREA typically involves the reaction of 4-fluorophenylacryloyl chloride with 3-hydroxyphenylthiourea. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

While specific industrial production methods for N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(3-HYDROXYPHENYL)THIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(3-HYDROXYPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkyl derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(3-HYDROXYPHENYL)THIOUREA has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(3-HYDROXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(2-METHOXYPHENYL)THIOUREA
  • N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(2-METHOXY-4-NITROPHENYL)THIOUREA

Uniqueness

N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N’-(3-HYDROXYPHENYL)THIOUREA is unique due to the presence of the hydroxyphenyl group, which can form hydrogen bonds and enhance the compound’s solubility and reactivity. This makes it distinct from other similar compounds that may lack this functional group.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[(3-hydroxyphenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-12-7-4-11(5-8-12)6-9-15(21)19-16(22)18-13-2-1-3-14(20)10-13/h1-10,20H,(H2,18,19,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSUYDGLVWZXTE-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=S)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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